molecular formula C21H23NO4 B4981051 3-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione

3-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione

Cat. No.: B4981051
M. Wt: 353.4 g/mol
InChI Key: WANPCKSMTMJOON-UHFFFAOYSA-N
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Description

3-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione is a synthetic organic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted at the 1-position with a 2-(3,4-dimethoxyphenyl)ethyl group and at the 3-position with a benzyl moiety. The structural complexity arises from the combination of aromatic methoxy groups, a flexible ethyl linker, and the rigid bicyclic succinimide ring.

Properties

IUPAC Name

3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-25-18-9-8-16(13-19(18)26-2)10-11-22-20(23)14-17(21(22)24)12-15-6-4-3-5-7-15/h3-9,13,17H,10-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANPCKSMTMJOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and an appropriate Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Benzyl halides, Lewis acids (e.g., AlCl₃)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with two structurally related molecules: N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) and USP Verapamil Related Compound B RS (Table 1). Key differences in core structure, substituents, and inferred pharmacological activities are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Pharmacological Activity (Inferred) Synthesis Route Reference
3-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione Pyrrolidine-2,5-dione 3-Benzyl, 1-[2-(3,4-dimethoxyphenyl)ethyl] C21H25NO4 355.42* Anticonvulsant (succinimide analog) Likely involves alkylation of succinimide core -
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide N-linked 2-(3,4-dimethoxyphenyl)ethyl C17H19NO3 285.34 Enzyme inhibition, potential CNS activity Benzoyl chloride + 3,4-dimethoxyphenethylamine
USP Verapamil Related Compound B RS Tertiary amine nitrile 3,4-Dimethoxyphenyl, isopropyl, nitrile C26H36N2O4·HCl 477.05 Calcium channel blocker (related to verapamil) Complex multi-step synthesis involving nitrile formation

Key Comparisons

Core Structure and Pharmacological Implications The target compound’s succinimide core is associated with anticonvulsant activity (e.g., ethosuximide), whereas Rip-B’s benzamide core is linked to enzyme inhibition or receptor modulation . The Verapamil-related compound’s nitrile and tertiary amine groups align with calcium channel blockade, a mechanism distinct from succinimides . However, divergent core structures likely direct each compound to distinct targets.

Synthetic Routes

  • Rip-B is synthesized via a one-step reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield) . In contrast, the target compound likely requires sequential alkylation of the succinimide core, a more complex process.
  • The Verapamil-related compound ’s synthesis involves nitrile formation and tertiary amine functionalization, reflecting its structurally intricate design .

The Verapamil-related compound’s ionizable amine and nitrile group increase polarity, favoring cardiovascular targeting .

Metabolic Stability

  • The methoxy groups in all three compounds may slow oxidative metabolism, but the succinimide core in the target compound could be susceptible to hydrolytic ring opening, reducing bioavailability compared to Rip-B ’s stable benzamide.

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